![molecular formula C12H12O4 B12542128 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane CAS No. 144066-20-6](/img/structure/B12542128.png)
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane is an organic compound with the molecular formula C12H12O4 It is characterized by a spirocyclic structure containing four oxygen atoms and a phenyl group
Métodos De Preparación
The synthesis of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be achieved through several routes. One common method involves the reaction of propylene carbonate with epichlorohydrin to form 8-methyl-2-chloromethyl-1,4,6,9-tetraoxaspiro[4.4]nonane, which is then dehydrochlorinated to yield the desired compound . The reaction conditions typically involve the use of a base such as sodium hydroxide to facilitate the dehydrochlorination process.
Análisis De Reacciones Químicas
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using common oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: Nucleophilic substitution reactions can occur, particularly at the methylene group, using reagents such as sodium methoxide or potassium tert-butoxide.
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction can produce alcohols or alkanes.
Aplicaciones Científicas De Investigación
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane has several applications in scientific research:
Chemistry: It is used as a monomer in the synthesis of polymers through photoinitiated cationic double ring-opening polymerization. This process is important for creating materials with specific mechanical and thermal properties.
Biology: The compound’s unique structure makes it a candidate for studying enzyme interactions and binding affinities.
Medicine: Research is ongoing to explore its potential as a drug delivery agent due to its ability to form stable complexes with various pharmaceutical compounds.
Industry: It is used in the production of high-performance coatings and adhesives due to its ability to undergo polymerization and form durable materials.
Mecanismo De Acción
The mechanism of action of 2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane involves its ability to undergo polymerization reactions. The compound can initiate cationic polymerization through the formation of reactive intermediates, which then propagate the polymer chain . The molecular targets and pathways involved in these reactions include the formation of carbocations and the subsequent ring-opening of the spirocyclic structure.
Comparación Con Compuestos Similares
2-Methylidene-7-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane can be compared with other spirocyclic compounds such as 2,7-dimethylene-1,4,6,9-tetraoxaspiro[4.4]nonane . While both compounds share a similar spirocyclic framework, the presence of different substituents (e.g., phenyl group in the former and dimethylene groups in the latter) imparts distinct chemical properties and reactivity. The unique combination of the methylene and phenyl groups in this compound makes it particularly suitable for specific applications in polymer chemistry and material science.
Propiedades
Número CAS |
144066-20-6 |
|---|---|
Fórmula molecular |
C12H12O4 |
Peso molecular |
220.22 g/mol |
Nombre IUPAC |
3-methylidene-8-phenyl-1,4,6,9-tetraoxaspiro[4.4]nonane |
InChI |
InChI=1S/C12H12O4/c1-9-7-13-12(15-9)14-8-11(16-12)10-5-3-2-4-6-10/h2-6,11H,1,7-8H2 |
Clave InChI |
FMMGEZDNPISXLH-UHFFFAOYSA-N |
SMILES canónico |
C=C1COC2(O1)OCC(O2)C3=CC=CC=C3 |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


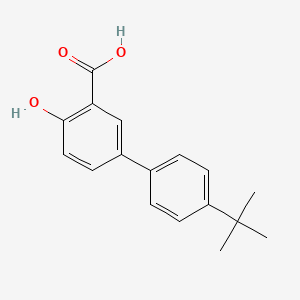
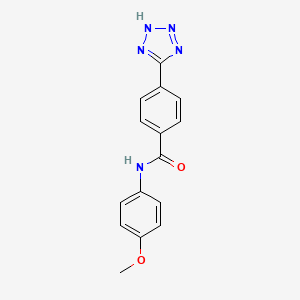
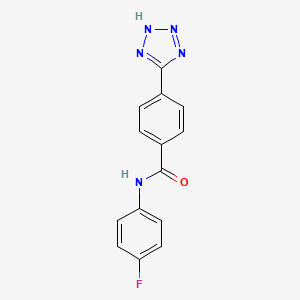
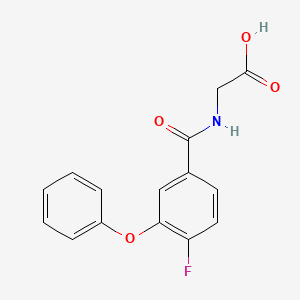
![Dimethyl 4,4'-[but-2-ene-1,4-diylbis(oxy)]dibenzoate](/img/structure/B12542064.png)
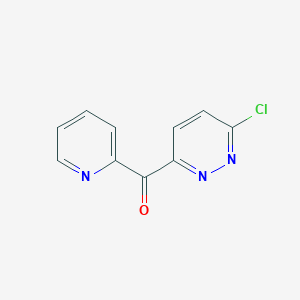
![Bromo{1-[(2S)-oxolan-2-yl]ethyl}mercury](/img/structure/B12542071.png)
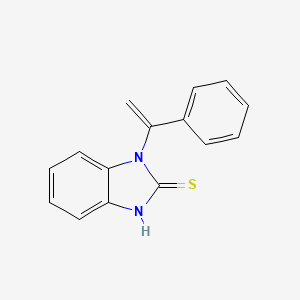
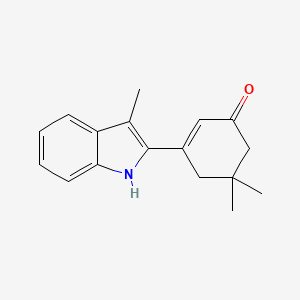
![4-[4-Bromo-5-chloro-2-(2,4-dichlorophenoxy)phenoxy]aniline](/img/structure/B12542083.png)
![2-[(4-Hydroxyphenyl)sulfanyl]-5,6,7-trimethoxy-4H-1-benzopyran-4-one](/img/structure/B12542087.png)
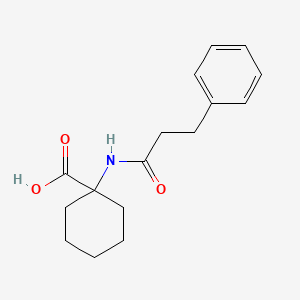
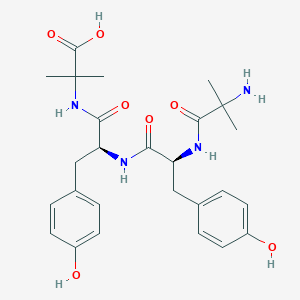
![Methanone, 2-naphthalenyl(1-phenylnaphtho[2,1-b]furan-2-yl)-](/img/structure/B12542112.png)
